molecular formula C8H14O3 B6264586 3-cyclobutyl-2-methoxypropanoic acid CAS No. 1785311-38-7

3-cyclobutyl-2-methoxypropanoic acid

Cat. No. B6264586
CAS RN: 1785311-38-7
M. Wt: 158.2
InChI Key:
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Description

3-Cyclobutyl-2-methoxypropanoic acid (CBMP) is a cyclic organic acid composed of three cyclobutyl rings and two methoxy groups. It is a widely studied compound due to its many potential applications in scientific research and its interesting biochemical and physiological effects.

Mechanism of Action

3-cyclobutyl-2-methoxypropanoic acid is known to interact with enzymes in several ways. It can act as an enzyme substrate, a cofactor, or a competitive inhibitor. It can also interact with other proteins, such as those involved in protein-protein interactions.
Biochemical and Physiological Effects
3-cyclobutyl-2-methoxypropanoic acid has been studied for its potential biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and oxidative stress, and to modulate the immune system. In vitro studies have shown that 3-cyclobutyl-2-methoxypropanoic acid can inhibit the growth of certain cancer cells and can modulate the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

3-cyclobutyl-2-methoxypropanoic acid is a useful compound for laboratory experiments due to its stability and ease of synthesis. However, due to its low solubility in water, it is not suitable for use in biological experiments. Additionally, its effects on enzymes and proteins may vary depending on the concentration of 3-cyclobutyl-2-methoxypropanoic acid used.

Future Directions

There are several potential future directions for the study of 3-cyclobutyl-2-methoxypropanoic acid. These include further research into its biochemical and physiological effects, its potential as an enzyme inhibitor, and its potential applications in drug design. Additionally, further research into its synthesis, structure, and mechanism of action could lead to new and more efficient synthesis methods. Finally, further research into its use in laboratory experiments could lead to new applications and improved results.

Synthesis Methods

3-cyclobutyl-2-methoxypropanoic acid can be synthesized in several ways. One method involves the reaction of cyclobutanol with dimethyl oxalate in the presence of sulfuric acid. Another method involves the reaction of cyclobutanol with methylmagnesium bromide in the presence of dimethyl sulfoxide. Finally, 3-cyclobutyl-2-methoxypropanoic acid can be synthesized from 2-methoxypropanoic acid and cyclobutyl bromide in the presence of a base such as sodium hydroxide.

Scientific Research Applications

3-cyclobutyl-2-methoxypropanoic acid is used in a variety of scientific research applications. For example, it is used as a substrate in enzyme kinetics studies, as a reagent in organic synthesis, and as a ligand in protein-protein interactions. It is also used in the study of enzyme-catalyzed reactions, as a model compound for studying the mechanism of enzyme-catalyzed reactions, and as a reactant in the synthesis of other compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-cyclobutyl-2-methoxypropanoic acid can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "Cyclobutane", "Methanol", "Bromobutane", "Sodium hydride", "Methacrolein", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Bromination of cyclobutane with bromobutane in the presence of sodium hydride to yield 1-bromocyclobutane", "Step 2: Reaction of 1-bromocyclobutane with methanol to form 3-methoxycyclobutane", "Step 3: Oxidation of 3-methoxycyclobutane with methacrolein in the presence of hydrochloric acid to yield 3-methoxy-2-methylcyclobutanone", "Step 4: Hydrolysis of 3-methoxy-2-methylcyclobutanone with sodium hydroxide to form 3-methoxy-2-methylcyclobutanone acid", "Step 5: Cyclization of 3-methoxy-2-methylcyclobutanone acid with sodium bicarbonate to yield 3-cyclobutyl-2-methoxypropanoic acid", "Step 6: Purification of the product by extraction with ethyl acetate and washing with water" ] }

CAS RN

1785311-38-7

Product Name

3-cyclobutyl-2-methoxypropanoic acid

Molecular Formula

C8H14O3

Molecular Weight

158.2

Purity

95

Origin of Product

United States

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